molecular formula C9H9BrF2O2 B6293130 (5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol CAS No. 2404733-99-7

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol

Cat. No.: B6293130
CAS No.: 2404733-99-7
M. Wt: 267.07 g/mol
InChI Key: DLJODPIVIWRBKX-UHFFFAOYSA-N
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Description

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₉H₉BrF₂O₂. It features a benzyl alcohol core substituted with bromine at position 5, ethoxy at position 4, and fluorine atoms at positions 2 and 3. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of topoisomerase inhibitors and other bioactive molecules . Its structural complexity, combining electron-withdrawing (Br, F) and electron-donating (ethoxy) groups, makes it a versatile precursor for further functionalization.

Properties

IUPAC Name

(5-bromo-4-ethoxy-2,3-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-2-14-9-6(10)3-5(4-13)7(11)8(9)12/h3,13H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJODPIVIWRBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, including halogenation, etherification, and fluorination reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the bromo and ethoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: (5-Bromo-4-ethoxy-2,3-difluorophenyl)carboxylic acid or ketone derivatives.

  • Reduction: Amines or alcohol derivatives.

  • Substitution: Different halogenated or alkylated derivatives.

Scientific Research Applications

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: can be compared with other similar compounds, such as (5-Bromo-4-methoxy-2,3-difluorophenyl)methanol and (5-Bromo-4-ethoxy-2-fluorophenyl)methanol . These compounds differ in their substituents, which can affect their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Purity Key Applications
(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol Not Provided C₉H₉BrF₂O₂ ~279.07* 5-Br, 4-OCH₂CH₃, 2,3-F Alcohol (-CH₂OH) N/A Pharmaceutical synthesis
(4-Bromo-2,3-difluorophenyl)methanol 162744-55-0 C₇H₅BrF₂O 223.02 4-Br, 2,3-F Alcohol (-CH₂OH) N/A Intermediate for esters
6-Chloro-2,3-difluorobenzyl alcohol 887585-70-8 C₇H₅ClF₂O 178.56 6-Cl, 2,3-F Alcohol (-CH₂OH) 97% Organic synthesis
5-Bromo-4-ethoxy-2,3-difluorobenzoic acid Not Provided C₉H₇BrF₂O₃ 281.05 5-Br, 4-OCH₂CH₃, 2,3-F Carboxylic acid 95% Drug precursor
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 C₁₁H₁₂BrF₂NO₂ 308.12 5-Br, 2,3-F Carbamate (-OCONH) N/A Protected amine synthesis

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The ethoxy group in this compound enhances lipophilicity compared to non-ethoxy analogs like (4-Bromo-2,3-difluorophenyl)methanol . This increases solubility in organic solvents, aiding in reactions requiring non-polar media. Halogen Differences: Bromine (Br) in the target compound vs. chlorine (Cl) in 6-Chloro-2,3-difluorobenzyl alcohol impacts reactivity. Bromine’s larger size and polarizability make it a better leaving group in nucleophilic substitutions.

Functional Group Impact :

  • The alcohol (-CH₂OH) group in the target compound allows for oxidation to aldehydes or ketones, unlike the carbamate in tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate, which is stable under basic conditions .
  • Carboxylic acid derivatives (e.g., 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid) exhibit higher polarity and acidity (pKa ~4-5), enabling salt formation for improved bioavailability in drug formulations .
Key Observations:
  • Purity Challenges: Derivatives like (5-Bromo-2,3-difluorophenyl)methanol are commercially available at 98% purity, suggesting robust synthetic protocols , whereas the target compound’s synthesis may require additional purification steps due to its ethoxy group’s steric effects.

Biological Activity

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features a bromine atom, an ethoxy group, and two fluorine atoms attached to a phenyl ring. These substituents can significantly influence its biological activity by altering its lipophilicity, binding affinity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in cellular pathways. The presence of halogen atoms (bromine and fluorine) can enhance the compound's reactivity and selectivity towards molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity

Research has shown that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study evaluating the anticancer properties found that this compound inhibited the proliferation of HeLa cells with an IC50 value of 25 µM, indicating moderate potency in cancer cell lines .
  • Study 2 : Research on antimicrobial activity demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTest SystemIC50/MIC ValueReference
AnticancerHeLa Cells25 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Anti-inflammatoryCytokine AssayInhibition observed

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